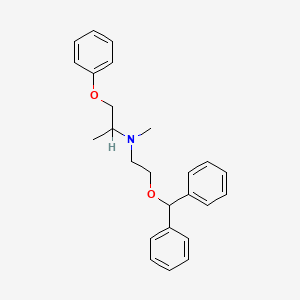
Prenoverine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prenoverine is a diphenylmethanol derivative that has been patented as a muscle relaxant. It exhibits significant multidrug resistance-reversal activity, making it a compound of interest in various pharmacological studies .
准备方法
The synthesis of Prenoverine involves several steps, typically starting with the reaction of diphenylmethanol with appropriate reagents to introduce the necessary functional groups. The exact synthetic routes and reaction conditions can vary, but they generally involve:
Step 1: Formation of the diphenylmethanol intermediate.
Step 2: Introduction of the ethyl and phenoxy groups through nucleophilic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, using large-scale reactors and continuous flow processes to enhance efficiency.
化学反应分析
Prenoverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and ethyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium ethoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Prenoverine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of diphenylmethanol derivatives and their reactivity.
Biology: Investigated for its effects on cellular processes and its potential to reverse multidrug resistance.
Medicine: Explored as a muscle relaxant and for its potential therapeutic effects in conditions involving muscle spasms.
作用机制
Prenoverine exerts its effects primarily through its action on muscle cells. It acts as a muscle relaxant by interfering with calcium ion channels, leading to reduced muscle contractions. The molecular targets include specific receptors and ion channels involved in muscle contraction pathways.
相似化合物的比较
Prenoverine can be compared with other muscle relaxants and diphenylmethanol derivatives, such as:
Propiverine: Another muscle relaxant with anticholinergic and calcium-modulating properties.
Papaverine: An alkaloid used to treat smooth muscle spasms, with a different mechanism involving phosphodiesterase inhibition.
This compound is unique due to its specific structure and its ability to reverse multidrug resistance, which is not commonly observed in similar compounds.
属性
CAS 编号 |
65236-29-5 |
|---|---|
分子式 |
C25H29NO2 |
分子量 |
375.5 g/mol |
IUPAC 名称 |
N-(2-benzhydryloxyethyl)-N-methyl-1-phenoxypropan-2-amine |
InChI |
InChI=1S/C25H29NO2/c1-21(20-28-24-16-10-5-11-17-24)26(2)18-19-27-25(22-12-6-3-7-13-22)23-14-8-4-9-15-23/h3-17,21,25H,18-20H2,1-2H3 |
InChI 键 |
NHXOILLCRMVISV-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC=C1)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(COC1=CC=CC=C1)N(C)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
| 66022-25-1 | |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


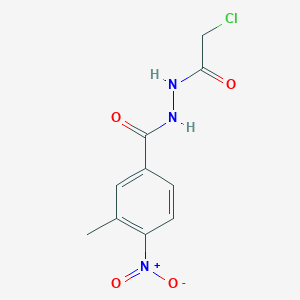
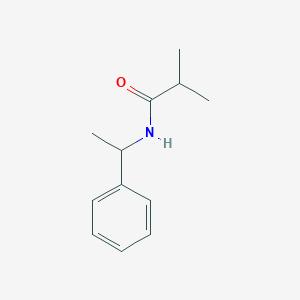
![6-Methoxybenzo[b]thiophene-2,3-dione](/img/structure/B1621887.png)
![3-[(1-Methyl-3-phenylpropyl)amino]propionitrile](/img/structure/B1621888.png)
![1-(3,6-Dibromo-carbazol-9-yl)-3-[4-(4-fluoro-phenyl)-piperazin-1-yl]-propan-2-ol](/img/structure/B1621890.png)
![[2-(4-Methoxy-phenyl)-chromen-4-ylideneamino]-acetic acid](/img/structure/B1621891.png)

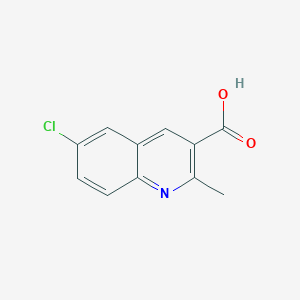
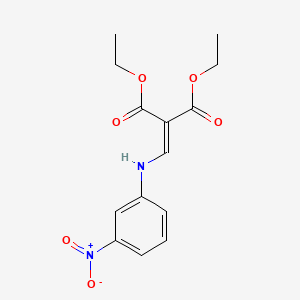
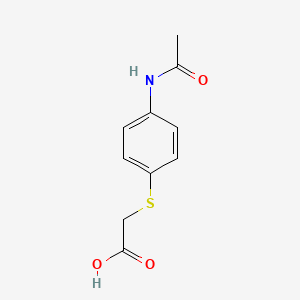
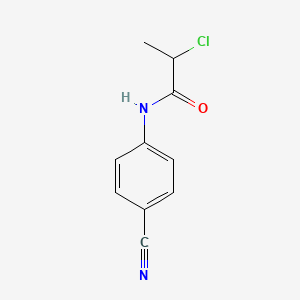
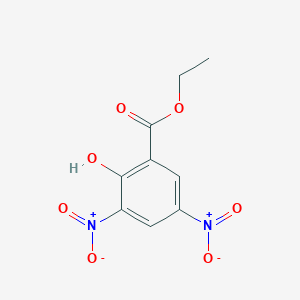
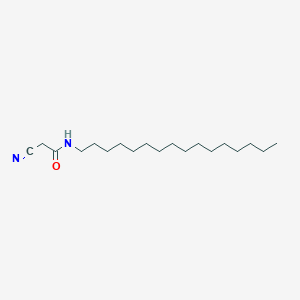
![3-Chloro-4-[2-(4-chlorophenyl)hydrazono]-2-(4-methoxyphenoxy)but-2-enoic acid](/img/structure/B1621906.png)
